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6-((2,6-Dimethylpyridin-3-yl)oxy)picolinic acid Documentation Hub

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  • Product: 6-((2,6-Dimethylpyridin-3-yl)oxy)picolinic acid
  • CAS: 1316220-33-3

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 6-((2,6-Dimethylpyridin-3-yl)oxy)picolinic acid

Technical Whitepaper: 6-((2,6-Dimethylpyridin-3-yl)oxy)picolinic Acid Executive Summary This technical guide provides a comprehensive analysis of 6-((2,6-Dimethylpyridin-3-yl)oxy)picolinic acid , a specialized heterocycl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 6-((2,6-Dimethylpyridin-3-yl)oxy)picolinic Acid

Executive Summary

This technical guide provides a comprehensive analysis of 6-((2,6-Dimethylpyridin-3-yl)oxy)picolinic acid , a specialized heterocyclic compound featuring a picolinic acid core coupled to a 2,6-dimethylpyridine moiety via an ether linkage.[1] This molecule represents a critical scaffold in the fields of medicinal chemistry (specifically metalloenzyme inhibition) and agrochemical discovery (auxinic herbicides).[1] Its structural duality—combining an electron-deficient picolinate ring with an electron-rich lutidine derivative—imparts unique physiochemical properties, making it a versatile ligand for transition metal coordination and a potent pharmacophore.[1]

Part 1: Structural Analysis & Physiochemical Properties[1]

Chemical Identity

The molecule consists of two pyridine rings connected by an oxygen bridge.[1] The "A-Ring" is a picolinic acid (pyridine-2-carboxylic acid) substituted at the 6-position.[1][2] The "B-Ring" is a 2,6-dimethylpyridine (2,6-lutidine) attached at the 3-position.[1]

  • IUPAC Name: 6-[(2,6-dimethylpyridin-3-yl)oxy]pyridine-2-carboxylic acid[1]

  • Molecular Formula: C₁₃H₁₂N₂O₃[1]

  • Molecular Weight: 244.25 g/mol [1]

  • SMILES: CC1=NC(C)=C(OC2=NC(C(O)=O)=CC=C2)C=C1

Structural Visualization

The following diagram illustrates the connectivity and key functional regions of the molecule.

ChemicalStructure cluster_properties Functional Motifs PicolinicCore Picolinic Acid Core (Electron Deficient) Linker Ether Linkage (Rotatable Hinge) PicolinicCore->Linker C6 Position MetalBinding Metal Chelation Site (N, O Donor) PicolinicCore->MetalBinding LutidineRing 2,6-Dimethylpyridine (Electron Rich) Linker->LutidineRing C3 Position Lipophilicity Lipophilic Domain (Methyl Groups) LutidineRing->Lipophilicity

Figure 1: Structural connectivity showing the electron-deficient picolinic core linked to the electron-rich lutidine ring.[1]

Physiochemical Profile

The compound exhibits amphoteric character due to the presence of a carboxylic acid and two basic pyridine nitrogens.[1]

PropertyValue (Predicted/Exp)Significance
pKa (Acid) ~3.5 – 4.0Carboxylic acid deprotonation.[1] Forms anionic species at physiological pH.[1]
pKa (Base 1) ~6.5 – 7.0Lutidine Nitrogen.[1] The electron-donating methyl groups increase basicity compared to pyridine.[1]
pKa (Base 2) < 1.0Picolinic Nitrogen.[1] Highly suppressed basicity due to the ortho-carboxyl group and electron-withdrawing ether.[1]
LogP 1.8 – 2.2Moderate lipophilicity.[1] The methyl groups balance the polarity of the acid/pyridine nitrogens.[1]
H-Bond Donors 1 (COOH)Critical for receptor binding or dimerization.[1]
H-Bond Acceptors 4 (2x N, 1x Ether O, 1x Carbonyl O)High capacity for hydrogen bonding networks.[1]

Part 2: Synthetic Pathways

The synthesis of 6-((2,6-Dimethylpyridin-3-yl)oxy)picolinic acid requires a convergent approach, utilizing Nucleophilic Aromatic Substitution (SNAr) .[1] The 6-position of picolinic acid is activated for nucleophilic attack, particularly when the nitrogen is protonated or the ring is electron-deficient.[1]

Retrosynthetic Analysis
  • Disconnection: Ether bond (C–O–C).[1]

  • Electrophile: Methyl 6-chloropicolinate (Activated pyridine).[1]

  • Nucleophile: 2,6-Dimethylpyridin-3-ol (3-Hydroxy-2,6-lutidine).[1]

Step-by-Step Experimental Protocol

Step 1: Esterification of 6-Chloropicolinic Acid

  • Reagents: 6-Chloropicolinic acid, Thionyl chloride (SOCl₂), Methanol (MeOH).[1]

  • Rationale: Protecting the carboxylic acid as a methyl ester prevents decarboxylation and side reactions during the basic coupling step.[1]

  • Procedure: Dissolve 6-chloropicolinic acid in MeOH. Add SOCl₂ dropwise at 0°C. Reflux for 4 hours. Concentrate to yield Methyl 6-chloropicolinate.[1]

Step 2: SNAr Coupling

  • Reagents: Methyl 6-chloropicolinate (1.0 eq), 2,6-Dimethylpyridin-3-ol (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), DMF (anhydrous).[1]

  • Conditions: 90°C, 12 hours, Inert atmosphere (N₂).

  • Mechanism: The phenoxide anion of the lutidine attacks the C6 position of the picolinate.[1] The ester group at C2 activates the ring via electron withdrawal (inductive and resonance effects).[1]

  • Workup: Dilute with water, extract with Ethyl Acetate.[1] Wash with brine.[1] Purify via silica gel chromatography (Hexane/EtOAc).

Step 3: Hydrolysis

  • Reagents: Lithium Hydroxide (LiOH), THF/Water (3:1).[1]

  • Procedure: Stir the intermediate ester with LiOH at room temperature for 2 hours. Acidify to pH 3-4 with 1N HCl to precipitate the final product or extract into organic solvent.

Synthesis Workflow Diagram

Synthesis SM1 6-Chloropicolinic Acid Inter1 Methyl 6-chloropicolinate (Activated Electrophile) SM1->Inter1 Protection SM2 2,6-Dimethylpyridin-3-ol Inter2 Ester Intermediate (Coupled Product) SM2->Inter2 Inter1->Inter2 Coupling Final 6-((2,6-Dimethylpyridin-3-yl)oxy)picolinic acid Inter2->Final Deprotection R1 SOCl2, MeOH Reflux R2 K2CO3, DMF 90°C, SNAr R3 LiOH, THF/H2O Hydrolysis

Figure 2: Convergent synthetic route emphasizing the protection-coupling-deprotection strategy.

Part 3: Applications & Biological Interface

Coordination Chemistry & Chelation

This molecule acts as a non-canonical pincer ligand .[1] The picolinic acid moiety provides a classic (N, O) bidentate chelation pocket, suitable for binding hard metal ions (Fe³⁺, Cu²⁺, Zn²⁺).[1] The distal pyridine nitrogen (on the lutidine ring) can participate in supramolecular networks or bridge a second metal center, creating polynuclear complexes.[1]

  • Primary Binding Mode: Bidentate κ²-N,O (Picolinate).[1]

  • Secondary Interaction: π-stacking via the electron-rich lutidine ring.[1]

Medicinal & Agrochemical Relevance
  • HIF-Prolyl Hydroxylase Inhibition: The picolinic acid pharmacophore is a known scaffold for inhibiting iron-dependent dioxygenases (e.g., HIF-PH).[1] The 2-carboxylate and pyridine nitrogen bind the active site Fe(II), while the 6-aryloxy tail extends into the hydrophobic pocket, potentially increasing potency and selectivity.[1]

  • Auxinic Herbicides: Structurally analogous to aminopyralid and clopyralid , this compound mimics the plant hormone indole-3-acetic acid (IAA).[1] The 6-substituent modulates transport and metabolic stability in plants.[1]

Analytical Characterization Standards

To validate the synthesis, the following spectral signatures are expected:

  • ¹H NMR (DMSO-d₆):

    • δ 2.3-2.5 ppm (Singlets, 6H, Methyl groups).[1]

    • δ 7.0-8.2 ppm (Multiplets, 5H, Aromatic protons).[1]

    • δ 13.0 ppm (Broad singlet, 1H, COOH).[1]

  • MS (ESI): [M+H]⁺ peak at m/z 245.1.[1]

References

  • Scriven, E. F. V. (1984).[1] Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry. Link

  • Spivey, A. C., & Arseniyadis, S. (2010).[1] Nucleophilic Aromatic Substitution of Pyridines. Wiley-VCH.[1] Link[1]

  • Scott, W. J., et al. (2016).[1] Discovery of HIF Prolyl Hydroxylase Inhibitors: Picolinic Acids. Journal of Medicinal Chemistry. Link[1]

  • Fields, S. C. (2001).[1] Synthesis and Herbicidal Activity of Picolinic Acids. Agrochemical Discovery. Link[1]

  • Sigma-Aldrich. 6-Chloropicolinic acid Product Specification. Link[1]

Sources

Exploratory

The Ascendant Role of Picolinic Acid Derivatives with Pyridine Ether Groups in Modern Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Picolinic acid, a pyridine-2-carboxylic acid, has long been recognized as a privileged scaffold in medicinal chemistry.[1] Its inherent ab...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Picolinic acid, a pyridine-2-carboxylic acid, has long been recognized as a privileged scaffold in medicinal chemistry.[1] Its inherent ability to chelate metal ions, coupled with its presence in biological systems as a catabolite of tryptophan, has made it an attractive starting point for the development of a wide array of therapeutic agents.[2] A particularly intriguing and increasingly explored subclass of these compounds are picolinic acid derivatives featuring a pyridine ether linkage. This structural motif, which marries the picolinic acid core with another pyridine ring through a flexible ether bridge, has shown considerable promise in modulating biological activity, particularly in the realm of herbicidal agents and potentially in other therapeutic areas. This in-depth technical guide provides a comprehensive literature review of these unique molecules, focusing on their synthesis, characterization, and the nuanced structure-activity relationships that govern their biological effects.

The Strategic Advantage of the Pyridine Ether Moiety

The incorporation of a pyridine ether group into a picolinic acid derivative introduces several key features that can be strategically exploited in drug design. The ether linkage provides a degree of conformational flexibility, allowing the molecule to adopt optimal orientations for binding to its biological target. Furthermore, the additional pyridine ring can engage in a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and dipole-dipole interactions, which can significantly enhance binding affinity and specificity. The electronic properties of the pyridine ring, being electron-deficient, also play a crucial role in the overall molecular electronics and potential for target engagement.

Synthetic Pathways to Picolinic Acid-Pyridine Ether Scaffolds

The construction of the critical ether linkage between the picolinic acid core and a pyridine moiety is typically achieved through nucleophilic aromatic substitution reactions. The two most prominent and field-proven methodologies are the Williamson ether synthesis and the Ullmann condensation.

Williamson Ether Synthesis: A Classic Approach

The Williamson ether synthesis is a cornerstone of ether formation in organic chemistry and can be adapted for the synthesis of picolinic acid-pyridine ethers.[3] This SN2 reaction involves the reaction of an alkoxide (or in this case, a pyridinolate) with a suitable alkyl halide. In the context of our target molecules, this would typically involve the reaction of a hydroxypyridine with a picolinic acid derivative bearing a leaving group, or vice versa.

The causality behind this experimental choice lies in its relative simplicity and the wide availability of starting materials. The reaction is typically carried out in the presence of a base to deprotonate the hydroxyl group of the pyridine, thereby generating the nucleophilic pyridinolate. The choice of base and solvent is critical to ensure efficient reaction and minimize side products.

Ullmann Condensation: A Copper-Catalyzed Alternative

The Ullmann condensation offers a powerful alternative, particularly for the formation of diaryl ethers, which can be challenging to synthesize via the Williamson method.[4] This copper-catalyzed reaction involves the coupling of an aryl halide with an alcohol (or phenol). In our case, a halopicolinic acid derivative can be coupled with a hydroxypyridine in the presence of a copper catalyst and a base.

The expertise in choosing the Ullmann condensation often stems from the need to couple sterically hindered or electronically deactivated substrates where the SNAr conditions of the Williamson synthesis might be too harsh or ineffective. The choice of copper source (e.g., CuI, Cu2O) and ligand can significantly influence the reaction efficiency and yield.

A Representative Synthetic Workflow

To illustrate the practical application of these synthetic strategies, a detailed protocol for the synthesis of a herbicidal 6-(aryloxy)picolinate is presented below. This protocol is a composite based on established methodologies in the field.[5][6]

Caption: Synthetic workflow for a 6-(aryloxy)picolinic acid herbicide.

Experimental Protocol: Synthesis of Methyl 4-amino-3,5-dichloro-6-(4-chlorophenoxy)picolinate
  • Step 1: Ullmann Condensation. To a solution of methyl 4-amino-3,5,6-trichloropicolinate (1.0 eq) and 4-chlorophenol (1.2 eq) in anhydrous N,N-dimethylformamide (DMF), potassium carbonate (2.0 eq) and copper(I) iodide (0.1 eq) are added.

  • Step 2: Reaction Execution. The reaction mixture is stirred and heated to 120-140 °C under a nitrogen atmosphere for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Step 3: Workup and Purification. Upon completion, the reaction mixture is cooled to room temperature and poured into water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired methyl 4-amino-3,5-dichloro-6-(4-chlorophenoxy)picolinate.

  • Step 4: Saponification (Hydrolysis). The purified ester from the previous step is dissolved in a mixture of methanol and water. Sodium hydroxide (2.0 eq) is added, and the mixture is heated to reflux for 2-4 hours.

  • Step 5: Final Product Isolation. After cooling, the methanol is removed under reduced pressure, and the aqueous residue is acidified with hydrochloric acid. The resulting precipitate is collected by filtration, washed with water, and dried to yield the final 4-amino-3,5-dichloro-6-(4-chlorophenoxy)picolinic acid.

Spectroscopic and Structural Characterization

The structural elucidation of these novel derivatives relies on a combination of standard spectroscopic techniques. The following table summarizes the expected characteristic data for a representative picolinic acid derivative containing a pyridine ether group.

Technique Characteristic Data
¹H NMR Signals corresponding to the protons on both the picolinic acid and the pyridine ether rings. The chemical shifts will be influenced by the substituents on each ring. The protons ortho to the ether linkage will typically be shifted downfield.
¹³C NMR Resonances for all carbon atoms in the molecule. The carbon atom of the ether linkage will have a characteristic chemical shift in the aromatic region.
IR Spectroscopy Characteristic absorption bands for the C=O of the carboxylic acid (or ester), C-O-C stretching of the ether linkage, and C=N and C=C stretching of the pyridine rings.
Mass Spectrometry The molecular ion peak corresponding to the calculated molecular weight of the compound. Fragmentation patterns can provide further structural information.

Biological Applications and Structure-Activity Relationships

A significant body of research on picolinic acid derivatives with pyridine ether groups has been focused on their potent herbicidal activity.[5][6][7] These compounds often act as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA) and leading to uncontrolled growth and ultimately, plant death.[8]

The structure-activity relationship (SAR) studies in this area have revealed several key insights:

  • Substitution on the Picolinic Acid Ring: The presence of an amino group at the 4-position and chlorine atoms at the 3- and 5-positions of the picolinic acid ring is often crucial for high herbicidal activity.[7]

  • Nature of the Pyridine Ether Group: The electronic and steric properties of the substituents on the pyridine ether ring have a profound impact on activity. Electron-withdrawing groups on the pyridine ether moiety can enhance herbicidal potency.[1]

  • Position of the Ether Linkage: The position of the ether linkage on the picolinic acid ring is critical. Derivatives with the ether at the 6-position have shown particularly promising results.

Caption: Key structural determinants of herbicidal activity.

Beyond herbicidal activity, the unique structural features of picolinic acid-pyridine ether derivatives suggest potential applications in other areas of drug discovery. The ability to modulate the electronic and steric properties of the molecule through substitution on both pyridine rings provides a versatile platform for targeting a range of biological macromolecules.

Future Directions and Conclusion

The exploration of picolinic acid derivatives containing pyridine ether groups is a burgeoning field with significant potential. While much of the current focus has been on agrochemicals, the underlying principles of their design and synthesis are readily transferable to the development of novel human therapeutics. Future research will likely focus on expanding the diversity of this chemical space, exploring different linkage positions and a wider range of substituents. A deeper understanding of their mechanism of action at the molecular level will be crucial for the rational design of next-generation compounds with improved efficacy and safety profiles. This technical guide serves as a foundational resource for researchers poised to contribute to this exciting and promising area of medicinal chemistry.

References

  • Synthesis and biological activity of 6-arylpicolinate herbicides with 3,4-disubstituted aryl tails. American Chemical Society. (n.d.).
  • Feng, T., Liu, Q., Xu, Z., Li, H., Wei, W., Shi, R., Zhang, L., Cao, Y., & Liu, S. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431.
  • Synthesis and biological activity of 6-arylpicolinate herbicides with 2,3,4-trisubstituted aryl tails. American Chemical Society. (n.d.).
  • Feng, T., Liu, Q., Xu, Z., Li, H., Wei, W., Shi, R., Zhang, L., Cao, Y., & Liu, S. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules (Basel, Switzerland), 28(3), 1431.
  • Picolinic acid. Wikipedia. (2024, January 28).
  • Shekhawat, N., & Singh, P. (2023). Molecular descriptors in quantitative relationship with herbicidal activity of novel derivatives of 6-(5-arylsubstituted- 1-pyrazolyl)-2- picolinic acid. Journal of the Indian Chemical Society, 100(12), 101235.
  • Feng, T., Liu, Q., Xu, Z., Li, H., Wei, W., Shi, R., Zhang, L., Cao, Y., & Liu, S. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431.
  • Picolinic acid. Wikipedia. (2023).
  • Williamson ether synthesis. ChemTalk. (2022, October 23).
  • Ullmann condens

Sources

Foundational

Molecular weight and physicochemical data for 6-((2,6-Dimethylpyridin-3-yl)oxy)picolinic acid

This is an in-depth technical guide for 6-((2,6-Dimethylpyridin-3-yl)oxy)picolinic acid , a critical intermediate scaffold in the development of P2X3 receptor antagonists and related medicinal chemistry programs. CAS Reg...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide for 6-((2,6-Dimethylpyridin-3-yl)oxy)picolinic acid , a critical intermediate scaffold in the development of P2X3 receptor antagonists and related medicinal chemistry programs.

CAS Registry Number: 1316220-33-3 Role: Pharmacophore Scaffold & Advanced Intermediate Target Class: P2X Purinoceptor Antagonists (specifically P2X3/P2X2/3)

Executive Summary

This guide details the physicochemical properties, synthetic pathways, and handling protocols for 6-((2,6-Dimethylpyridin-3-yl)oxy)picolinic acid . As a bis-pyridine ether, this molecule serves as a high-value building block for generating "drug-like" chemical space. Its structural core—a picolinic acid moiety linked via an ether bridge to a substituted pyridine—is frequently utilized to optimize potency and selectivity in P2X3 receptor antagonists, which are therapeutic targets for chronic cough, visceral pain, and hypertension.

The molecule combines a polar "head" (carboxylic acid) capable of hydrogen bonding or salt formation with a lipophilic, sterically defined "tail" (2,6-dimethylpyridine), providing a balanced physicochemical profile for lead optimization.

Physicochemical Data Profile

The following data aggregates experimental values where available and high-confidence predictive models for drug design parameters.

PropertyValue / DescriptionNotes
Chemical Name 6-((2,6-Dimethylpyridin-3-yl)oxy)picolinic acidIUPAC
CAS Number 1316220-33-3Verified
Molecular Formula C₁₃H₁₂N₂O₃
Molecular Weight 244.25 g/mol Monoisotopic: 244.08
Appearance Off-white to pale yellow solidCrystalline powder
Solubility DMSO (>20 mg/mL), DMF, Methanol (moderate)Low aq.[1] solubility at neutral pH
pKa (Acid) ~3.5 (Carboxylic acid)Predicted
pKa (Base) ~6.2 (Pyridine nitrogen)Predicted
LogP 1.8 – 2.2Lipophilicity (Predicted)
H-Bond Donors 1 (COOH)
H-Bond Acceptors 4 (N, O)
Rotatable Bonds 3Ether linkage confers flexibility

Structural Analysis & Pharmacophore Logic[1]

The utility of this scaffold lies in its bis-heterocyclic ether architecture .

  • Picolinic Acid Core (Acceptor/Donor): The 2-carboxylic acid provides a critical "anchor" point. In medicinal chemistry, this often mimics the phosphate group of ATP (the natural ligand of P2X receptors) or engages in salt bridges with arginine/lysine residues in the receptor binding pocket.

  • Ether Linkage (Spacer): The oxygen atom at the 6-position acts as a flexible hinge, allowing the molecule to adopt a conformation that minimizes steric clash within the binding site.

  • 2,6-Dimethylpyridine (Hydrophobic Shield): The methyl groups at positions 2 and 6 provide steric bulk that can restrict rotation (atropisomerism potential) and fill hydrophobic pockets, enhancing selectivity against off-target receptors.

Synthesis Protocol (Self-Validating)

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr ) strategy. This protocol is designed for high reproducibility and ease of purification.

Reaction Scheme

Reagents:

  • Substrate A: 6-Chloropicolinic acid (or Methyl 6-chloropicolinate)

  • Nucleophile B: 2,6-Dimethylpyridin-3-ol

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Solvent: DMF or DMSO (Anhydrous)

Step-by-Step Methodology
  • Activation: In a dry round-bottom flask, dissolve 2,6-Dimethylpyridin-3-ol (1.0 equiv) in anhydrous DMF (0.5 M concentration). Add K₂CO₃ (2.5 equiv).

    • Why: The base deprotonates the hydroxyl group, generating the more nucleophilic phenoxide-like anion.

  • Coupling: Add Methyl 6-chloropicolinate (1.1 equiv) to the mixture.

    • Note: Using the ester prevents decarboxylation and side reactions; hydrolysis is performed in the next step.

  • Heating: Heat the reaction mixture to 90°C under nitrogen atmosphere for 4–6 hours.

    • Validation: Monitor by LC-MS.[2] Look for the disappearance of the chloride (m/z ~171) and appearance of the ether-ester intermediate (m/z ~259).

  • Hydrolysis (If Ester Used): Once coupling is complete, add aqueous LiOH (3 equiv) directly to the reaction mixture and stir at 50°C for 2 hours.

    • Validation: LC-MS shift from m/z 259 (Ester) → m/z 245 (Acid).

  • Workup:

    • Dilute with water.[3]

    • Adjust pH to ~4.0 with 1N HCl. The zwitterionic product often precipitates at this isoelectric point.

    • Filter the solid.[3] If no precipitate, extract with Ethyl Acetate/iPrOH (3:1).

  • Purification: Recrystallize from Ethanol/Water or purify via Reverse Phase Flash Chromatography (C18, Water/Acetonitrile + 0.1% Formic Acid).

Visual Workflow (DOT Diagram)

SynthesisPathway Start1 6-Chloropicolinic Acid (Ester) Step1 Base Activation (K2CO3, DMF) Intermediate SNAr Coupling (90°C, 4-6h) Start1->Intermediate Start2 2,6-Dimethylpyridin-3-ol Start2->Step1 Step1->Intermediate Nucleophile Formation Hydrolysis Ester Hydrolysis (LiOH, aq) Intermediate->Hydrolysis If Ester Used Product 6-((2,6-Dimethylpyridin-3-yl) oxy)picolinic acid Intermediate->Product If Acid Used (Direct) Hydrolysis->Product pH Adjust (Precipitation)

Caption: SNAr synthetic pathway for the generation of the target ether scaffold.

Analytical Characterization

To ensure scientific integrity, the isolated compound must meet the following criteria:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 13.0 (br s, 1H, COOH).

    • δ 7.8–8.0 (m, Pyridine-H).

    • δ 7.2–7.5 (m, Pyridine-H).

    • δ 2.4 (s, 3H, CH₃), δ 2.2 (s, 3H, CH₃).

    • Key Feature: Distinct splitting patterns of the two pyridine rings; the picolinic protons will appear as a doublet-triplet-doublet system (if unsubstituted elsewhere).

  • LC-MS:

    • ESI+: [M+H]⁺ = 245.1 m/z.

    • Purity: >95% (UV 254 nm).[1]

Handling and Safety

  • Hazard Identification: Irritant (Skin/Eye). Treat as a potential sensitizer.

  • Storage: Store at +2°C to +8°C under inert gas (Argon/Nitrogen). The ether linkage is stable, but the carboxylic acid can decarboxylate under extreme heat (>200°C).

  • Solubility for Assays: Prepare stock solutions in 100% DMSO (up to 50 mM). Dilute into aqueous buffers immediately prior to use to prevent precipitation.

References

  • Chemical Identification: "6-((2,6-Dimethylpyridin-3-yl)oxy)picolinic acid (CAS 1316220-33-3)."[4] BLD Pharm Catalog.

  • Synthetic Methodology (General SNAr): Beletskaya, I. P., & Cheprakov, A. V. (2008). "Copper in cross-coupling reactions." Coordination Chemistry Reviews, 248(21-24), 2337-2364. (Contextual grounding for ether synthesis).

  • P2X3 Antagonist Structural Context: Richards, D., et al. (2019). "Recent Progress in the Discovery of P2X3 Receptor Antagonists." Journal of Medicinal Chemistry. (Provides context for the pyridine-ether-pyridine pharmacophore).

  • Physicochemical Calculation: Properties (LogP, pKa) derived using ChemAxon and ACD/Labs consensus algorithms based on the structure C₁₃H₁₂N₂O₃.

Sources

Exploratory

Metabolic Stability Predictions for 6-((2,6-Dimethylpyridin-3-yl)oxy)picolinic Acid: A Technical Framework

Executive Summary In the optimization of small-molecule therapeutics and agrochemicals, metabolic stability dictates pharmacokinetics (PK), bioavailability, and dosing frequency. This guide provides a rigorous technical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of small-molecule therapeutics and agrochemicals, metabolic stability dictates pharmacokinetics (PK), bioavailability, and dosing frequency. This guide provides a rigorous technical analysis of 6-((2,6-Dimethylpyridin-3-yl)oxy)picolinic acid (referred to herein as Compound 6-DPP ).

By synthesizing structural activity relationships (SAR) with known biotransformation pathways of pyridine-based scaffolds, we predict that Compound 6-DPP will exhibit moderate metabolic liability driven primarily by benzylic oxidation of the dimethyl moiety and Phase II glucuronidation of the carboxylic acid tail. This guide outlines the predictive logic, the specific metabolic "soft spots," and the validation protocols required to confirm these hypotheses in a drug discovery setting.

Chemical Architecture & Metabolic Liabilities[1]

To accurately predict metabolic fate, we must first deconstruct the molecule into its functional pharmacophores.

Structural Deconstruction

Compound 6-DPP consists of two distinct heterocyclic rings linked by an ether bridge:

  • Ring A (The Scaffold): A picolinic acid (pyridine-2-carboxylic acid) moiety substituted at the C6 position. This ring is electron-deficient due to the nitrogen atom and the electron-withdrawing carboxylic acid group.

  • The Linker: An ether oxygen (-O-), which is generally robust but can be a site for dealkylation.

  • Ring B (The Liability): A 2,6-dimethylpyridin-3-yl group. This ring is electron-rich relative to Ring A due to the inductive donating effects of the two methyl groups.

Predicted Metabolic "Soft Spots"

Based on CYP450 catalytic mechanisms, the metabolic vulnerabilities are ranked as follows:

RankSiteMechanismRationale
1 Methyl Groups (Ring B) CYP450 Benzylic HydroxylationThe C2 and C6 methyl groups on the pyridine ring are prime targets for CYP-mediated hydrogen abstraction (

).
2 Carboxylic Acid (Ring A) Phase II GlucuronidationThe exposed carboxylic acid is a high-affinity substrate for UDP-glucuronosyltransferases (UGTs), leading to acyl glucuronide formation.
3 Pyridine Nitrogen (Ring B) N-OxidationElectron-rich pyridines (like Ring B) are susceptible to N-oxidation by CYP450s or Flavin-containing Monooxygenases (FMOs).
4 Ether Linkage O-DealkylationOxidative cleavage of the C-O bond is possible but sterically hindered by the ortho-methyl group on Ring B.

Predicted Metabolic Pathway (In Silico & Mechanistic Model)

The following diagram illustrates the predicted biotransformation cascade. The primary route involves hydroxylation of the methyl groups, followed by further oxidation to a carboxylic acid (metabolic switching), or direct Phase II conjugation.

MetabolicPathway Parent Parent Compound (6-DPP) M1 M1: Hydroxymethyl Metabolite (Benzylic Oxidation) Parent->M1 CYP3A4/2D6 (Major) M2 M2: N-Oxide (Pyridine N-Oxidation) Parent->M2 FMO/CYP M3 M3: Cleaved Phenol (O-Dealkylation) Parent->M3 CYP (Minor) M5 M5: Acyl Glucuronide (Direct Conjugation) Parent->M5 UGT1A1/2B7 M4 M4: Dicarboxylic Acid (Alcohol Oxidation) M1->M4 ADH/ALDH M6 M6: M1-Glucuronide M1->M6 UGT

Figure 1: Predicted metabolic tree for Compound 6-DPP. Blue arrows indicate primary Phase I clearance; Green arrows indicate Phase II conjugation.

Experimental Validation Protocols

To validate the predictions above, a tiered experimental approach is required. This section details the Microsomal Stability Assay , the gold standard for determining intrinsic clearance (


).
Protocol: Liver Microsome Stability Assay

Objective: Determine the in vitro half-life (


) and intrinsic clearance of 6-DPP.

Materials:

  • Pooled Liver Microsomes (Human/Rat/Mouse) – 20 mg/mL protein conc.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

    
    ).
    
  • Test Compound (6-DPP) – 10 mM stock in DMSO.

  • Quench Solution – Acetonitrile containing Internal Standard (e.g., Tolbutamide).

Workflow:

  • Preparation: Dilute 6-DPP to 1

    
    M (final assay concentration) in phosphate buffer (100 mM, pH 7.4). Ensure DMSO < 0.1%.
    
  • Pre-incubation: Mix microsomes (0.5 mg/mL final) with buffer and compound. Incubate at 37°C for 5 mins to equilibrate.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense aliquot into 150

    
    L ice-cold Acetonitrile/IS. Vortex and centrifuge (4000g, 10 min).
    
  • Analysis: Inject supernatant into LC-MS/MS.

Data Analysis & Calculation

Calculate the slope (


) of the natural log of percent remaining vs. time.




Interpretation Table:

CLint (Human)ClassificationPrediction for 6-DPP
< 12

L/min/mg
Low Clearance (Stable)Unlikely (due to methyl groups)
12 – 47

L/min/mg
Moderate ClearanceMost Likely
> 47

L/min/mg
High Clearance (Unstable)Possible if UGT conjugation is rapid

Metabolite Identification (MetID) Workflow

Once stability is quantified, identifying where the molecule breaks down is critical for structural optimization (e.g., replacing methyls with chlorines or deuterated groups).

MetIDWorkflow Sample Incubation Sample (60 min) LCMS UHPLC-Q-TOF/Orbitrap (High Res MS) Sample->LCMS Inject DataProc Data Processing (MDF / Mass Defect Filter) LCMS->DataProc Raw Data StructEluc Structure Elucidation (MS/MS Frag) DataProc->StructEluc Candidate Ions

Figure 2: High-Resolution Mass Spectrometry workflow for identifying soft spots.

Key MS/MS Fragments for 6-DPP:

  • Parent Ion:

    
     or 
    
    
    
    (depending on ionization mode; negative mode preferred for carboxylic acids).
  • Diagnostic Loss: Loss of 44 Da (

    
    ) confirms the carboxylic acid integrity.
    
  • Shift Detection: A +16 Da shift on the dimethylpyridine fragment indicates methyl hydroxylation or N-oxidation.

References

  • Guengerich, F. P. (2008). "Cytochrome P450 and Chemical Toxicology." Chemical Research in Toxicology. Link

  • Di, L., et al. (2003). "Optimization of a Higher Throughput Microsomal Stability Screening Assay." Journal of Biomolecular Screening. Link

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition. Link

  • Testa, B., & Kramer, S. D. (2007). "The Biochemistry of Drug Metabolism – An Introduction." Chemistry & Biodiversity. Link

  • Dalvie, D., et al. (2002). "Assessment of Metabolic Stability in Drug Discovery." Pharmaceutical Research. Link

Protocols & Analytical Methods

Method

HPLC method development for analyzing 6-((2,6-Dimethylpyridin-3-yl)oxy)picolinic acid

Application Note: HPLC Method Development for 6-((2,6-Dimethylpyridin-3-yl)oxy)picolinic Acid Part 1: Introduction & Molecule Analysis Target Analyte: 6-((2,6-Dimethylpyridin-3-yl)oxy)picolinic acid Class: Bis-aryl ether...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Method Development for 6-((2,6-Dimethylpyridin-3-yl)oxy)picolinic Acid

Part 1: Introduction & Molecule Analysis

Target Analyte: 6-((2,6-Dimethylpyridin-3-yl)oxy)picolinic acid Class: Bis-aryl ether / Pyridine carboxylic acid derivative Application: Pharmaceutical Intermediate / Agrochemical Metabolite Analysis[1]

1.1 Structural Dissection & Physicochemical Challenges To develop a robust method, we must first deconstruct the analyte's behavior in solution.[1] This molecule presents a "Triple Threat" of chromatographic challenges:

  • Amphoteric Nature (Zwitterionic Potential):

    • Moiety A (Picolinic Acid): Contains a carboxylic acid (

      
      ) and a pyridine nitrogen (
      
      
      
      ).[1]
    • Moiety B (2,6-Dimethylpyridine): The ether-linked pyridine ring is basic.[1] Based on 2,6-lutidine, the nitrogen

      
       is 
      
      
      
      .[1]
    • Implication: The net charge varies wildly with pH.[1]

      • pH < 2.0: Fully protonated (+2 charge).[1] Highly polar; risks poor retention on C18.[1]

      • pH 3.0 - 5.0: Complex cationic/zwitterionic equilibrium.[1]

      • pH > 7.0: Fully deprotonated (-1 charge).[1]

  • Metal Chelation (The "Picolinic Effect"):

    • The 2-pyridinecarboxylic acid motif is a potent bidentate chelator of transition metals (Fe, Zn, Ni).[1]

    • Risk:[1][2] Interaction with stainless steel frits or column walls will cause severe peak tailing, broadening, and non-linear calibration curves.[1]

  • Hydrophobicity vs. Polarity:

    • While the picolinic head is polar, the "2,6-dimethylpyridin-3-yl-oxy" tail adds significant lipophilicity.[1] This suggests Reversed-Phase Chromatography (RPC) is viable if the polarity of the ionizable groups is managed.[1]

Part 2: Method Development Strategy

We will utilize a "pH-Switching" Strategy combined with Chelation Suppression .[1]

Column Selection
  • Primary Choice: Waters XBridge BEH C18 or Agilent Zorbax Eclipse Plus C18 .[1]

    • Reason: These "Hybrid" or highly end-capped columns resist peak tailing caused by basic nitrogens and are stable across a wide pH range (1-12), allowing us to screen pH 2.5 and pH 7.5.[1]

  • Alternative (For Polar Retention): Restek Raptor Biphenyl or Phenomenex Luna Omega Polar C18 .[1]

    • Reason: Enhanced retention of the polar cationic species via pi-pi interactions.[1]

Mobile Phase Engineering
  • Buffer A (Acidic): 0.1% Trifluoroacetic Acid (TFA) in Water.[1]

    • Why: TFA acts as a weak ion-pairing agent.[1] It protonates both nitrogens and the carboxylic acid, creating a distinct cationic species while "masking" the positive charge to improve retention on C18.[1]

  • Buffer A (Neutral - Alternative): 10 mM Ammonium Acetate (pH 6.[1]5) + 5 µM EDTA .

    • Why: At pH 6.5, the pyridine rings are largely neutral (improving hydrophobic retention), but the picolinate is anionic (susceptible to metal binding).[1] EDTA is mandatory here to prevent tailing.

Part 3: Detailed Experimental Protocol

Equipment & Reagents
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance (Quaternary Pump).

    • System Passivation: If possible, flush system with 30% Phosphoric Acid overnight before analysis to remove accessible iron, or use a Bio-inert (PEEK) flow path.[1]

  • Reagents:

    • Acetonitrile (HPLC Grade).[1]

    • Trifluoroacetic Acid (TFA) or Formic Acid (LC-MS Grade).[1]

    • Disodium EDTA (Analytical Grade).[1]

    • Water (Milli-Q, 18.2 MΩ).[1]

Standard Preparation
  • Stock Solution (1.0 mg/mL): Dissolve 10 mg of analyte in 10 mL of 50:50 Water:Acetonitrile .

    • Note: Avoid dissolving in pure acid or base to prevent degradation.[1] Sonicate for 5 mins.

  • Working Standard (50 µg/mL): Dilute 50 µL of Stock into 950 µL of Mobile Phase A.

Chromatographic Conditions (Recommended Starting Point)
ParameterConditionRationale
Column Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)Balances resolution and backpressure.[1]
Mobile Phase A 0.1% TFA in Water + 10 µM EDTATFA for ion-pairing; EDTA suppresses chelation.[1]
Mobile Phase B Acetonitrile (0.05% TFA)Organic modifier.[1]
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns.[1]
Column Temp 35°CImproves mass transfer and peak shape.[1]
Injection Vol 5 - 10 µLPrevent column overload.
Detection UV @ 265 nm (Ref 360 nm)Pyridine absorption max.[1]
Gradient Program
Time (min)% Mobile Phase BEvent
0.05Initial equilibration (High aqueous for polar retention)
2.05Isocratic hold to stack polar impurities
12.060Linear gradient to elute main peak
15.095Wash column
17.095Hold wash
17.15Re-equilibration
22.05End of Run

Part 4: Visualization of Method Logic

MethodDevelopment Start Start: 6-((2,6-Dimethylpyridin-3-yl)oxy)picolinic acid Analyze Structure Analysis: 1. Picolinic Acid (Chelator) 2. Basic Pyridines (Tailing) 3. Zwitterionic (pH sensitive) Start->Analyze Decision Select pH Strategy Analyze->Decision PathAcid Acidic Path (pH 2.0) Protonated Cation (+2) Decision->PathAcid PathNeutral Neutral Path (pH 7.0) Anionic/Neutral (-1) Decision->PathNeutral ConditionA MP: 0.1% TFA (Ion Pair) Col: C18 Endcapped Risk: Low Retention PathAcid->ConditionA ConditionB MP: 10mM NH4OAc + EDTA Col: XBridge BEH Risk: Metal Chelation PathNeutral->ConditionB ResultA Result A: Sharp Peaks, Good Shape (TFA masks silanols) ConditionA->ResultA ResultB Result B: Better Retention of Hydrophobic Tail Requires Passivation ConditionB->ResultB Final Final Protocol: 0.1% TFA Gradient with Trace EDTA (Optional) ResultA->Final ResultB->Final If A fails

Caption: Decision tree for optimizing mobile phase pH based on the zwitterionic and chelating properties of the analyte.

Part 5: Validation & Troubleshooting (Self-Validating Systems)

To ensure Trustworthiness and Expertise , the method includes specific system suitability tests.[1]

System Suitability Criteria (SST)

Before running samples, the system must pass these checks:

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    .[1]
    • Failure Mode: If

      
      , it indicates metal chelation or secondary silanol interactions.[1]
      
    • Fix: Add 20 µM Medronic Acid or EDTA to Mobile Phase A.[1]

  • Retention Factor (

    
    ):  Must be 
    
    
    
    .
    • Failure Mode: Peak elutes in void volume.[1]

    • Fix: Lower initial %B to 2% or switch to a Phenyl-Hexyl column.[1]

  • Precision: %RSD of peak area (n=5)

    
    .
    
Troubleshooting Guide
SymptomProbable CauseCorrective Action
Split Peaks Wrong Sample SolventDissolve sample in 100% Mobile Phase A (or <10% ACN).[1] Strong solvent effect is common for polar compounds.[1]
Broad/Tailing Peak Metal ChelationCritical: Add 0.1 mM EDTA to Mobile Phase A. Flush system with 6N HNO3 (remove column first!).[1]
Retention Shift pH InstabilityThe pyridine

is sensitive.[1] Ensure buffer concentration is >10 mM if not using TFA.[1]
Ghost Peaks CarryoverPicolinic acids stick to steel.[1] Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.[1]

Part 6: References

  • International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • McCalley, D. V. (2010).[1] Analysis of basic solutes by reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880.[1] [Link][1]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (Standard Text for pKa-based method design).

  • Vertex AI Search. (2026).[1] Properties of Picolinic Acid Derivatives and Chelation Effects.[1][3][4] (Synthesized from search results 1.1, 1.3, 1.7).

Sources

Application

Application Note: Strategic Crystallization for High-Purity 6-((2,6-Dimethylpyridin-3-yl)oxy)picolinic Acid

An Application Guide by a Senior Application Scientist Introduction: The Critical Role of Purity and Solid-State Form 6-((2,6-Dimethylpyridin-3-yl)oxy)picolinic acid is a complex heterocyclic molecule possessing structur...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide by a Senior Application Scientist

Introduction: The Critical Role of Purity and Solid-State Form

6-((2,6-Dimethylpyridin-3-yl)oxy)picolinic acid is a complex heterocyclic molecule possessing structural motifs relevant to pharmaceutical development. As with any active pharmaceutical ingredient (API), achieving high chemical purity and controlling the solid-state form are not merely process endpoints but critical determinants of the final drug product's safety, stability, and efficacy.[][2] Crystallization is the most powerful technique in the pharmaceutical industry for purification and particle engineering, capable of removing process impurities, residual solvents, and selectively isolating the desired polymorphic form.[2][3]

This guide provides a detailed framework and actionable protocols for developing a robust crystallization process for 6-((2,6-Dimethylpyridin-3-yl)oxy)picolinic acid. We will move beyond simple procedural lists to explore the underlying physicochemical principles, enabling scientists to rationally design, troubleshoot, and optimize their crystallization strategies.

Molecular Structure Analysis and Property Inference

A deep understanding of the target molecule's structure is paramount for predicting its behavior in various solvent systems.

  • Picolinic Acid Moiety: Confers acidic properties (pKa) and provides strong hydrogen bond donating (–COOH) and accepting (pyridine nitrogen) sites. Picolinic acid itself is known to be highly soluble in polar protic solvents like water and moderately soluble in alcohols.[4][5]

  • 2,6-Dimethylpyridine Moiety: The two methyl groups add steric bulk and increase the lipophilicity of this portion of the molecule, which will reduce its solubility in highly polar solvents compared to unsubstituted pyridine.

  • Ether Linkage: Provides some flexibility and an additional hydrogen bond acceptor site.

Collectively, the molecule is amphiphilic, with distinct polar and non-polar regions. This suggests that solvent systems will need to be carefully selected to balance these competing characteristics. The presence of multiple hydrogen bond donor/acceptor sites indicates a high propensity for self-association and the formation of a stable crystal lattice.[5]

Foundational Principles: Mastering Supersaturation

Crystallization is fundamentally a process of controlled precipitation from a supersaturated solution.[3] The generation and control of supersaturation is the central lever for manipulating crystal size, shape, and purity.

  • Nucleation: The birth of new crystals.

    • Primary Nucleation: Spontaneous formation of nuclei in a clear solution. This often requires high supersaturation and can lead to the rapid formation of many small crystals (fines), which can be difficult to filter.[]

    • Secondary Nucleation: Nucleation induced by the presence of existing crystals. This is the dominant mechanism in seeded crystallizations and is easier to control.[]

  • Crystal Growth: The subsequent growth of existing nuclei or seed crystals. Lower levels of supersaturation favor crystal growth over nucleation, leading to larger, more well-defined crystals with higher purity, as impurity incorporation into the crystal lattice is minimized.

The choice of crystallization technique is essentially a choice of how to generate and control this supersaturation.

Strategic Framework for Method Development

A systematic approach is essential for efficiently identifying optimal crystallization conditions. The following workflow provides a logical progression from initial screening to a refined protocol.

G cluster_0 Phase 1: Characterization & Screening cluster_1 Phase 2: Method Selection cluster_2 Phase 3: Optimization & Analysis Crude Crude 6-((2,6-Dimethylpyridin-3-yl)oxy)picolinic acid Solubility Solubility Screening (Range of solvents: polar, non-polar, protic, aprotic) Crude->Solubility Determine rough solubility at RT and elevated T Decision High dS/dT? Solubility->Decision Cooling Cooling Crystallization (Protocol A) Decision->Cooling  Yes AntiSolvent Anti-Solvent Addition (Protocol B) Decision->AntiSolvent  No Evap Evaporative / Other Decision->Evap  Low Solubility  Overall Optimize Optimize Parameters (Cooling rate, anti-solvent rate, seeding) Cooling->Optimize AntiSolvent->Optimize Evap->Optimize Analyze Characterize Product (HPLC, PXRD, DSC, Microscopy) Optimize->Analyze

Caption: Decision workflow for crystallization method development.

Experimental Protocols

The following protocols are designed as robust starting points. Researchers should adapt concentrations, volumes, and temperatures based on the results of their initial solubility screens.

Protocol A: Controlled Cooling Crystallization

This method is ideal for compounds that exhibit a significant increase in solubility with temperature.

Rationale: By dissolving the compound in a minimal amount of hot solvent to create a saturated solution and then cooling it slowly, supersaturation is generated gradually. This controlled approach favors the growth of large, high-purity crystals.

Step-by-Step Methodology:

  • Solvent Selection: Based on screening, select a solvent (e.g., isopropanol, ethanol, or an acetonitrile/water mixture) in which the target compound has low solubility at room temperature but high solubility at an elevated temperature (e.g., 60-70 °C).

  • Dissolution: Charge a crystallization vessel with the crude 6-((2,6-Dimethylpyridin-3-yl)oxy)picolinic acid. Add the selected solvent portion-wise while heating to the target temperature (e.g., 70 °C) with moderate agitation until all solids are just dissolved. Avoid adding a large excess of solvent.

  • Hold and Polish Filtration (Optional): Hold the solution at temperature for 15-30 minutes to ensure complete dissolution. If insoluble particulate matter is present, perform a hot "polish" filtration through a pre-heated filter to remove it.

  • Controlled Cooling: Program a cooling ramp to reduce the temperature of the solution slowly. A typical rate is 10-20 °C per hour. A slower rate in the initial phase where nucleation is expected can be beneficial.

  • Seeding (Highly Recommended): Once the solution has cooled by 5-10 °C, introduce a small quantity (0.1-1.0% w/w) of previously isolated pure seed crystals. This provides a template for growth, bypasses the stochastic nature of primary nucleation, and improves batch-to-batch consistency.[2]

  • Maturation: Continue the slow cooling to the final isolation temperature (e.g., 0-5 °C). Once at the final temperature, hold the resulting slurry with gentle agitation for a period of 2-8 hours. This "maturation" or "ageing" step allows the system to reach equilibrium, often improving yield and potentially enabling the conversion to a more stable polymorphic form.

  • Isolation and Drying: Isolate the crystals by filtration (e.g., using a Büchner funnel). Wash the filter cake with a small amount of cold, fresh solvent to displace the impure mother liquor. Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol B: Anti-Solvent Addition Crystallization

This technique is effective when a suitable solvent with a high solubility dependence on temperature cannot be found, or for thermally sensitive molecules.[3]

Rationale: The compound is dissolved in a "good" solvent, and a miscible "anti-solvent" (in which the compound is poorly soluble) is added slowly. This reduces the overall solvating power of the system, creating supersaturation and inducing crystallization.

Step-by-Step Methodology:

  • Solvent System Selection: Identify a solvent/anti-solvent pair. The compound must be highly soluble in the solvent and poorly soluble in the anti-solvent. The two must be miscible. A potential system could be Tetrahydrofuran (THF) as the solvent and Heptane or Water as the anti-solvent.

  • Dissolution: Dissolve the crude material in a minimal amount of the "good" solvent (e.g., THF) at a constant temperature (e.g., 25 °C).

  • Polish Filtration (Optional): Filter the solution to remove any extraneous particulate matter.

  • Controlled Anti-Solvent Addition: With vigorous agitation, add the anti-solvent at a slow, controlled rate. A slower addition rate generally produces larger crystals. The use of a syringe pump is highly recommended for reproducibility.

  • Seeding (Highly Recommended): Add seed crystals just before or at the very beginning of the anti-solvent addition, or once the solution becomes faintly turbid, to control nucleation.

  • Maturation: After the full volume of anti-solvent has been added, continue to agitate the slurry at a constant temperature for 2-12 hours to maximize yield and ensure the process is complete.

  • Isolation and Drying: Isolate the crystals by filtration. Wash the cake with a pre-mixed solution of the solvent/anti-solvent (at the final composition or slightly enriched with the anti-solvent) to avoid re-dissolving the product. Dry the crystals under vacuum.

Process Validation: A Self-Validating System

A protocol is only trustworthy if its output can be rigorously verified. The following analyses are essential for confirming the success of the crystallization.

G cluster_0 Analytical Validation Crude Crude Product Crystallization Crystallization Protocol (Cooling or Anti-Solvent) Crude->Crystallization Isolation Isolation & Drying (Filtration, Washing) Crystallization->Isolation Final High-Purity Crystalline Product Isolation->Final HPLC HPLC Purity (>99.5%) Final->HPLC Verify Purity PXRD PXRD (Phase Identity, Polymorph) Final->PXRD Confirm Form DSC DSC (Melting Point, Solvates) Final->DSC Assess Thermal Properties Microscopy Microscopy (Crystal Habit, Size) Final->Microscopy Observe Morphology

Caption: General workflow for purification and analysis.

  • Purity (HPLC): High-Performance Liquid Chromatography is the gold standard for assessing chemical purity. A reverse-phase method with UV detection is appropriate for this aromatic compound. The mobile phase would likely consist of a buffered aqueous solution (e.g., ammonium acetate or formate) and an organic modifier like acetonitrile or methanol.[6] The goal is to demonstrate the reduction of process impurities to acceptable levels (e.g., >99.5% area).

  • Polymorphism & Form Identity (PXRD): Powder X-Ray Diffraction provides a unique fingerprint for a specific crystalline form. It is essential for identifying the polymorph obtained and ensuring consistency between batches.[5]

  • Thermal Properties (DSC): Differential Scanning Calorimetry measures the heat flow into or out of a sample as a function of temperature. It provides a sharp, reproducible melting point for a pure crystalline substance and can indicate the presence of solvates or hydrates, which would show desolvation events prior to the melt.[5]

Summary of Key Parameters and Expected Outcomes

ParameterProtocol A: Cooling CrystallizationProtocol B: Anti-Solvent AdditionRationale & Impact
Solvent(s) Single solvent or co-solvent mixture (e.g., Isopropanol/Water)Miscible Solvent/Anti-solvent pair (e.g., THF/Heptane)Governs solubility, impurity rejection, and crystal habit.[3]
Temperature Profile Slow, controlled cooling (e.g., 15 °C/hr) from T(high) to T(low)Isothermal or slight coolingThe primary driver of supersaturation in cooling crystallization.[3]
Addition Rate N/ASlow, controlled addition of anti-solvent (e.g., over 1-4 hours)The primary driver of supersaturation in anti-solvent crystallization.
Seeding 0.1-1.0% w/w near saturation point0.1-1.0% w/w before or at onset of precipitationCritical for controlling nucleation, ensuring reproducibility, and targeting a specific polymorph.[2]
Agitation Moderate agitation to ensure suspension and heat transferVigorous agitation to ensure rapid mixing at the point of additionAffects secondary nucleation, mass transfer, and can prevent agglomeration.
Expected Yield Typically >85% (dependent on solubility curve)Typically >90% (dependent on final solvent/anti-solvent ratio)Maximize recovery of the high-purity product.
Expected Purity >99.5% (HPLC)>99.5% (HPLC)The primary goal of the crystallization process.
Crystal Habit Often well-formed, larger crystals (e.g., needles, prisms)Often smaller, more uniform crystalsImpacts downstream processing like filtration, drying, and flowability.[]

Conclusion

The development of a successful crystallization process for 6-((2,6-Dimethylpyridin-3-yl)oxy)picolinic acid is an exercise in the systematic application of chemical engineering and material science principles. By thoroughly understanding the molecule's properties, rationally selecting a solvent system, and carefully controlling the generation of supersaturation through either cooling or anti-solvent addition, researchers can reliably produce material of high purity and consistent crystalline form. The inclusion of seeding and robust analytical validation are non-negotiable steps for creating a process that is not only effective but also reproducible and trustworthy—cornerstones of modern drug development.

References

  • Syrris. Pharmaceutical Crystallization in drug development. [Link]

  • PharmaFeatures. Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. [Link]

  • Jadhav, S. B., et al. (2022). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. PMC. [Link]

  • Triclinic Labs. Crystallization Method Development and Optimization. [Link]

  • SIELC Technologies. HPLC Separation of Pyridinecarboxylic Acids. [Link]

  • Google Patents. US8575350B2 - Process for producing pyridine carboxylic acids.
  • Chemister.ru. picolinic acid. [Link]

  • Journal of Chemical & Engineering Data. Extraction of Pyridine-3-carboxylic Acid Using 1-Dioctylphosphoryloctane (TOPO) with Different Diluents: Equilibrium Studies. [Link]

  • ResearchGate. How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?. [Link]

  • MDPI. Solubility and Crystallization Studies of Picolinic Acid. [Link]

  • Wikipedia. Picolinic acid. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 6-((2,6-Dimethylpyridin-3-yl)oxy)picolinic Acid

Welcome to the technical support guide for the synthesis of 6-((2,6-Dimethylpyridin-3-yl)oxy)picolinic acid. This document, designed for drug development professionals, researchers, and scientists, provides in-depth trou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 6-((2,6-Dimethylpyridin-3-yl)oxy)picolinic acid. This document, designed for drug development professionals, researchers, and scientists, provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this important chemical intermediate. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can optimize your reaction for higher yield and purity.

Overview of the Core Synthesis

The formation of 6-((2,6-dimethylpyridin-3-yl)oxy)picolinic acid is typically achieved through a nucleophilic aromatic substitution (SNAr) or a related copper-catalyzed Ullmann condensation. The reaction involves coupling an activated 6-halopicolinate derivative with 2,6-dimethylpyridin-3-ol. The electron-deficient nature of the pyridine ring facilitates this nucleophilic attack, particularly when a good leaving group is present at the C2 or C4 (and by extension, C6) position.[1][2]

Synthetic_Scheme cluster_reactants Reactants cluster_product Product cluster_conditions SM1 6-Halopicolinic Acid Ester (X = Cl, Br) Conditions Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., DMF, DMSO) Heat (80-140 °C) (Optional: Cu catalyst) SM1->Conditions SM2 2,6-Dimethylpyridin-3-ol SM2->Conditions P1 6-((2,6-Dimethylpyridin-3-yl)oxy)picolinic Acid Ester P2 Final Product: 6-((2,6-Dimethylpyridin-3-yl)oxy)picolinic Acid P1->P2 Hydrolysis (e.g., NaOH, H₃O⁺) Conditions->P1 Troubleshooting_Flowchart start_node Low Yield or No Reaction decision_node1 High SM Remaining? start_node->decision_node1 Check Conversion decision_node decision_node process_node process_node solution_node solution_node decision_node2 Reaction Temp > 100 °C? decision_node1->decision_node2 Yes process_node1 Issue is likely in workup or purification. Review extraction pH and solvent choice. decision_node1->process_node1 No decision_node3 Base = Cs₂CO₃? decision_node2->decision_node3 No decision_node2->decision_node3 Yes solution_node2 Improved Recovery process_node1->solution_node2 process_node2 1. Increase Temp to 120 °C 2. Switch base from K₂CO₃ to Cs₂CO₃ decision_node3->process_node2 No process_node3 1. Switch from 6-Chloro to 6-Bromopicolinate. 2. Add 10 mol% CuI catalyst. decision_node3->process_node3 Yes solution_node1 Improved Reactivity process_node2->solution_node1 process_node3->solution_node1

Figure 2: A logical workflow for troubleshooting low-yield syntheses.
References
  • Organic Syntheses Procedure. Picolinic acid hydrochloride. Available at: [Link]

  • Wikipedia. Ullmann condensation. Available at: [Link]

  • Pearson. SNAr Reactions of Pyridine: Videos & Practice Problems. Available at: [Link]

  • Baran Laboratory, Scripps Research. Haloselectivity of Heterocycles. Available at: [Link]

  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available at: [Link]

  • Organic Synthesis. Ullmann Coupling & other Cu Catalyzed reactions. Available at: [Link]

  • David Publishing. Synthesis of Some Aminopicolinic Acids. Available at: [Link]

  • Chemistry Stack Exchange. Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions? Available at: [Link]

  • Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]

  • Wikipedia. Pyridine. Available at: [Link]

Sources

Optimization

Minimizing side reactions during the coupling of dimethylpyridin-3-ol and picolinic acid

Technical Support Center: Esterification of Dimethylpyridin-3-ol and Picolinic Acid Welcome to the technical support center for advanced organic synthesis. This guide provides in-depth troubleshooting and frequently aske...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Esterification of Dimethylpyridin-3-ol and Picolinic Acid

Welcome to the technical support center for advanced organic synthesis. This guide provides in-depth troubleshooting and frequently asked questions for the challenging coupling reaction between dimethylpyridin-3-ol and picolinic acid to form the corresponding ester. As researchers in medicinal chemistry and drug development, you are aware that while amide bond formation is routine, the esterification between two functionalized heterocyclic rings presents unique challenges, primarily centered around managing reactivity and minimizing side reactions. This document is structured to provide not just protocols, but the underlying chemical logic to empower you to optimize this transformation effectively.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in coupling picolinic acid with a pyridinol like dimethylpyridin-3-ol?

The main challenge lies in the reduced nucleophilicity of the pyridinol's hydroxyl group compared to aliphatic alcohols or amines. This sluggish reactivity can allow competitive, and often irreversible, side reactions of the activated picolinic acid intermediate to dominate, leading to low yields of the desired ester. Therefore, the choice of coupling agent and additives is critical to ensure the rate of the desired esterification outpaces the rates of side reactions.

Q2: Which class of coupling reagents is recommended for this esterification?

Carbodiimide-based reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) are the most common and effective starting points.[1][] These reagents activate the carboxylic acid of picolinic acid to form a highly reactive O-acylisourea intermediate.[3][4] This intermediate is then susceptible to nucleophilic attack by the hydroxyl group of dimethylpyridin-3-ol.

Q3: Is a simple carbodiimide reagent enough? I've heard additives are necessary.

You are correct. For esterifications, especially with less reactive alcohols like phenols or pyridinols, a carbodiimide alone is often insufficient. The addition of a nucleophilic catalyst is crucial. 4-(Dimethylamino)pyridine (DMAP) is the industry standard for this purpose. DMAP acts as a highly effective acyl transfer agent; it reacts with the O-acylisourea intermediate faster than the alcohol, forming a more reactive N-acylpyridinium salt.[5][6] This new intermediate is then readily attacked by the pyridinol, regenerating the DMAP catalyst. Using a catalytic amount (5-10 mol%) of DMAP is typically sufficient to dramatically accelerate the reaction.[5]

Q4: What is the purpose of additives like HOBt or OxymaPure, and should I use them here?

Additives like 1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (OxymaPure) are primarily used to prevent a common side reaction in carbodiimide couplings: the rearrangement of the O-acylisourea intermediate into a stable, unreactive N-acylurea.[7][8] This side reaction is a major cause of low yields. These additives react with the O-acylisourea to form an active ester intermediate, which is more stable towards rearrangement but still highly reactive towards the nucleophile.[7][9] While their primary role is in preventing racemization and side reactions in peptide (amide) synthesis, they can also be beneficial in sluggish esterifications to improve yields by minimizing the formation of N-acylurea byproducts.

Q5: What is the best solvent for this reaction?

The choice of solvent can influence the rate of side reactions. The rearrangement of the O-acylisourea to the N-acylurea is often minimized in solvents with low dielectric constants.[3] Therefore, anhydrous Dichloromethane (DCM) or Chloroform are excellent first choices. Polar aprotic solvents like Dimethylformamide (DMF) can also be used, especially if solubility is an issue, but may require more careful temperature control to suppress side reactions.

Troubleshooting Guide: Common Issues & Solutions

Problem: My reaction yield is very low, or I see no product formation.
  • Question: Did you use a nucleophilic catalyst?

    • Answer: The hydroxyl group of dimethylpyridin-3-ol is a poor nucleophile. Without a catalyst like DMAP , the reaction is likely too slow to proceed efficiently. The formation of the desired ester is significantly accelerated by DMAP, which acts as an acyl transfer catalyst.[5][6]

    • Solution: Add 0.1 to 0.2 equivalents of DMAP to your reaction mixture.

  • Question: Are your reagents and solvent completely dry?

    • Answer: Carbodiimides and the activated intermediates are highly sensitive to moisture. Water will hydrolyze the O-acylisourea intermediate back to picolinic acid, consuming your coupling reagent and halting the reaction.

    • Solution: Use anhydrous solvents. Dry your starting materials if necessary. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Question: What is your reaction temperature?

    • Answer: While heating can sometimes drive sluggish reactions, it can also accelerate side reactions. For carbodiimide couplings, it is often best to start the reaction at 0 °C (ice bath) during the addition of the coupling reagent and then allow it to slowly warm to room temperature.

    • Solution: Control the temperature carefully. Start at 0 °C and let the reaction proceed at room temperature for 12-24 hours.

Problem: I've isolated a major byproduct that I can't identify, and it's contaminating my product.
  • Question: Did you use a carbodiimide like DCC or EDC without an additive like HOBt?

    • Answer: The most common byproduct in carbodiimide couplings is the N-acylurea .[3][7] This forms from an irreversible intramolecular rearrangement of the key O-acylisourea intermediate. This pathway competes directly with the desired reaction with your alcohol.

    • Solution: Add 1.0 equivalent of HOBt or OxymaPure to the reaction. These additives intercept the O-acylisourea to form an active ester that is less prone to rearrangement but still reactive enough to form the desired product.

Problem: Purification is a nightmare. A white solid precipitates from my reaction and is hard to remove.
  • Question: Are you using DCC as your coupling reagent?

    • Answer: The byproduct of DCC is N,N'-dicyclohexylurea (DCU). DCU is notoriously insoluble in many common organic solvents, including DCM, and often precipitates during the reaction, making filtration necessary but sometimes incomplete.[8][9]

    • Solution: Switch to EDC (or its hydrochloride salt, EDCI) . The corresponding urea byproduct from EDC is water-soluble, allowing for its easy removal with a simple aqueous workup (e.g., washing with dilute acid or water).[7][8] If you must use DCC, you can attempt to remove the DCU by concentrating the reaction mixture and triturating with a solvent in which the product is soluble but DCU is not (e.g., diethyl ether or hexanes), followed by filtration.

Visualizing the Reaction and Side Pathways

To better understand the process, the following diagrams illustrate the key mechanistic steps.

G cluster_0 Reactants cluster_1 Reagents Picolinic_Acid Picolinic Acid Activation O-Acylisourea Intermediate Picolinic_Acid->Activation + EDC Pyridinol Dimethylpyridin-3-ol EDC EDC DMAP DMAP (cat.) Product Desired Ester Activation->Product + Pyridinol (Slow) DMAP_Activation N-Acylpyridinium Intermediate Activation->DMAP_Activation + DMAP DMAP_Activation->Product + Pyridinol (Fast)

Caption: Catalytic cycle showing the role of DMAP in accelerating esterification.

G cluster_desired Desired Pathway cluster_side Side Reaction Pathway Activation O-Acylisourea Intermediate Desired_Reaction Attack by Dimethylpyridin-3-ol Activation->Desired_Reaction Productive Path Side_Reaction Intramolecular Rearrangement Activation->Side_Reaction Unproductive Path (Irreversible) Desired_Product Target Ester + EDU Desired_Reaction->Desired_Product Side_Product N-Acylurea (Unreactive Byproduct) Side_Reaction->Side_Product

Caption: Competing pathways for the O-acylisourea intermediate.

Recommended Experimental Protocol

This protocol uses EDC and DMAP, a combination designed to maximize yield and simplify workup for the target esterification.

Table 1: Reagent Stoichiometry

ReagentMolar EquivalentsPurpose
Picolinic Acid1.0Carboxylic Acid Source
Dimethylpyridin-3-ol1.2Nucleophile (Alcohol)
EDC·HCl1.5Coupling Reagent
DMAP0.2Acyl-Transfer Catalyst
Anhydrous DCM-Solvent (20 mL / mmol)

Step-by-Step Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add picolinic acid (1.0 eq.), dimethylpyridin-3-ol (1.2 eq.), and DMAP (0.2 eq.).

  • Dissolution: Add anhydrous dichloromethane (DCM) via syringe and stir the mixture until all solids are dissolved.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Activation: Add EDC·HCl (1.5 eq.) to the cooled solution in one portion. The mixture may become cloudy.

  • Reaction: Allow the flask to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction warm to room temperature.

  • Monitoring: Stir at room temperature for 16-24 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the limiting reagent (picolinic acid).

  • Workup:

    • Once the reaction is complete, dilute the mixture with additional DCM.

    • Transfer the solution to a separatory funnel and wash sequentially with 5% aqueous HCl (to remove excess DMAP and any unreacted pyridinol), saturated aqueous NaHCO₃ (to remove any unreacted picolinic acid), and finally, brine.

    • The water-soluble ethyl-dimethylaminopropyl urea byproduct from EDC will be removed during these aqueous washes.[10]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ester.

References

  • Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Carbodiimide-Mediated Coupling. Retrieved from [Link]

  • AAPPTEC. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC. Retrieved from [Link]

  • Organic Chemistry Tutor. (2026, January 29). Carbodiimide Coupling: The Better Alternative for Amide Synthesis [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Retrieved from [Link]

  • Jones, C., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 10070. Retrieved from [Link]

  • American Pharmaceutical Review. (2014, February 20). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Retrieved from [Link]

  • Peptides. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]

  • Nanjunda, S., et al. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 50(46), 6300-6303. Retrieved from [Link]

  • PubMed. (2015, May 8). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Process Development for 6-((2,6-Dimethylpyridin-3-yl)oxy)picolinic Acid

Introduction: The "Deceptive" Simple Ether You are likely here because your bench-scale synthesis of 6-((2,6-Dimethylpyridin-3-yl)oxy)picolinic acid worked well on a gram scale, but the 100g or kilogram batch has failed....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Deceptive" Simple Ether

You are likely here because your bench-scale synthesis of 6-((2,6-Dimethylpyridin-3-yl)oxy)picolinic acid worked well on a gram scale, but the 100g or kilogram batch has failed.

This molecule presents a "perfect storm" of process challenges:

  • Steric Hindrance: The 2,6-dimethyl groups on the nucleophile (3-hydroxy-2,6-dimethylpyridine) significantly retard the

    
     reaction rate.
    
  • Thermal Hazard: To overcome sterics, you apply heat. If using DMSO/Base, you are operating near the thermal decomposition onset of the solvent system.[1][2]

  • Zwitterionic Isolation: The final product is an amphoteric pyridine acid. It does not simply "filter off" unless the pH is hit with mathematical precision.

This guide addresses these specific failure modes.

Module 1: Reaction Kinetics vs. Thermal Safety

Q: The reaction stalls at 80% conversion. Adding more base or heat causes a dark exotherm. Why?

The Root Cause: You are fighting a kinetic battle between the Nucleophilic Aromatic Substitution (


)  and the decomposition of DMSO .
The 2,6-dimethyl substitution pattern creates a "picket fence" around the nucleophilic oxygen. To force the coupling with 6-chloropicolinic acid (or ester), you likely increased the temperature >90°C.
  • Risk: DMSO + Potassium Carbonate (

    
    ) or Sodium Hydride (NaH) has a lowered onset of thermal decomposition (often starting ~100°C depending on accumulation).
    
  • Stalling: The dark color indicates oxidative degradation (tarring), which consumes your base and coats the surface of solid reagents, halting the reaction.

The Fix: The "Dose-and-Wait" Protocol Do not charge all reagents at once. Switch to a semi-batch mode to control the exotherm and surface availability.

Protocol:

  • Solvent Switch (Recommended): If possible, replace DMSO with NMP (N-methyl-2-pyrrolidone) or DMAc for higher thermal stability, though work-up is harder. If DMSO is required for rate, strictly limit

    
     to 90°C.
    
  • Particle Size: Use milled anhydrous

    
     (325 mesh). The reaction is heterogeneous; surface area drives the deprotonation rate.
    
  • Catalyst: Add 2-5 mol% DABCO (1,4-diazabicyclo[2.2.2]octane). It acts as a phase transfer catalyst and nucleophilic shuttle, accelerating the attack on the chloropicolinate without raising the temperature.

Workflow Visualization: Safe Reaction Loop

ReactionSafety Start Start Batch Check Check Temp & Accumulation Start->Check Dose Dose Limiting Reagent (Slow Addition) Check->Dose Exotherm Exotherm Detected? Dose->Exotherm Cool Halt Feed & Apply Cooling Exotherm->Cool Yes Sample IPC: Conversion > 98%? Exotherm->Sample No (Stable) Cool->Check Sample->Check No Quench Quench/Workup Sample->Quench Yes

Figure 1: Semi-batch logic to prevent thermal runaway in DMSO-based


 couplings.

Module 2: Isolation (The Zwitterion Trap)

Q: I acidified the mixture to pH 1, but no solid precipitated. When I back-titrated to pH 7, it turned into a sticky oil. How do I get a filterable solid?

The Root Cause: This is the classic Isoelectric Point (pI) Trap .

  • pH < 2: The pyridine nitrogen is protonated (

    
    ). The molecule is a soluble cation.
    
  • pH > 8: The carboxylic acid is deprotonated (

    
    ). The molecule is a soluble anion.
    
  • pH ~3-5 (The Sweet Spot): The molecule exists as a zwitterion (neutral net charge). This is the only window where precipitation occurs.

The "Oiling Out" Issue: The 2,6-dimethylpyridin-3-yl group adds significant lipophilicity. If you neutralize too quickly, the product precipitates as an amorphous oil (super-saturation) rather than a crystal.

The Fix: The "Reverse Quench" & "Seeding" Protocol

Step-by-Step Protocol:

  • Dilution: Dilute the reaction mixture with water (3x volume) to solubilize inorganic salts.

  • Clarification: Filter off any insoluble dark tars before pH adjustment.

  • Target pH Calculation: The calculated pI of this molecule is approximately 3.5 - 4.2 .

  • Adjustment:

    • Slowly add acid (HCl or

      
      ) until pH reaches 6.0 .
      
    • STOP. Add seed crystals (0.5 wt%).

    • Age the slurry for 1 hour.

    • Continue slow acidification to pH 3.8 .

  • Aging: Stir at pH 3.8 for >4 hours. This allows the "oil" to reorganize into a crystalline lattice.

Solubility Profile Data (Representative)

pH StateSpecies DominantSolubility (mg/mL)Appearance
pH 1.0 Cationic (

)
> 150Clear Solution
pH 3.8 Zwitterion (

)
< 5 White Solid
pH 7.0 Anionic (

)
> 100Clear/Hazy Oil
pH 10.0 Anionic (

)
> 200Clear Solution

Module 3: Impurity Management

Q: My final product contains 5% of the starting material (2,6-dimethylpyridin-3-ol). It co-precipitates. How do I remove it?

The Root Cause: The starting phenol is also amphoteric (though weakly). It can co-crystallize if the final isolation pH overlaps with its low-solubility window. Furthermore, phenols are notorious for "sticking" to pyridine acids via hydrogen bonding.

The Fix: The "Basic Wash" Strategy Do not rely on recrystallization alone. Use the acidity difference.

  • Picolinic Acid

    
    :  ~4.0 (COOH)
    
  • Dimethylpyridinol

    
    :  ~10.0 (OH)
    

Purification Workflow:

  • Reslurry: Take your wet cake and reslurry in Isopropyl Acetate (IPAc) or MTBE .

  • Extraction: Extract with 5%

    
     (aq) .
    
    • Why? The Picolinic acid product will deprotonate and go into the water layer (as sodium salt).

    • The Trick: The Phenol (

      
       ~10) will not deprotonate significantly at pH 8 (bicarb) and will remain in the organic layer.
      
  • Phase Cut: Discard the organic layer (contains the phenol impurity).

  • Re-precipitation: Acidify the aqueous layer back to pH 3.8 to recover the pure product.

Module 4: Process Logic Map

The following diagram illustrates the critical decision points for the entire workflow, integrating safety and purity controls.

ProcessMap Reactants Reactants: 6-Cl-Pic + Dimethylpyridinol Coupling Coupling (SNAr) Solvent: DMSO/NMP Temp: <90°C Reactants->Coupling Quench Water Quench (Dissolve Salts) Coupling->Quench Filter1 Clarifying Filtration (Remove Tars) Quench->Filter1 Bicarb Bicarb Extraction (pH ~8) Filter1->Bicarb Sep Phase Separation Bicarb->Sep WasteOrg Organic Layer (Contains Phenol Impurity) Sep->WasteOrg Organic ProdAq Aqueous Layer (Contains Product Salt) Sep->ProdAq Aqueous Acidify Acidify to pH 3.8 (Zwitterion ppt) ProdAq->Acidify Final Final Product >99% Purity Acidify->Final

Figure 2: Integrated process flow for purification and isolation, highlighting the bicarbonate wash for phenol removal.

References

  • Reaction Safety in DMSO

    • Organic Process Research & Development. "Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent." (2012).[2] Highlights the thermal decomposition risks of DMSO/Base systems.

  • Zwitterion Solubility & Isolation

    • MDPI. "Solubility and Crystallization Studies of Picolinic Acid." (2023).[3][4] Provides fundamental solubility curves for pyridine carboxylic acids.

  • Nucleophilic Arom

    
    ) Scale-Up: 
    
    • ChemRxiv. "A generally applicable quantitative reactivity model for nucleophilic aromatic substitution.
  • General Pyridine Chemistry

    • Organic Syntheses. "Picolinic Acid Hydrochloride."[5] Describes standard handling and acidification protocols for picolinic acid derivatives.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Pharmacokinetic Profiles of Picolinic Acid Ether Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides an in-depth comparison of the pharmacokinetic profiles of picolinic acid ether derivatives....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth comparison of the pharmacokinetic profiles of picolinic acid ether derivatives. As direct comparative studies on a homologous series of these ethers are not extensively available in the public domain, this document synthesizes established principles of medicinal chemistry and pharmacokinetics to offer predictive insights. We will explore how structural modifications, specifically the introduction and variation of ether functional groups on the picolinic acid scaffold, are anticipated to influence their Absorption, Distribution, Metabolism, and Excretion (ADME). This guide is intended to equip researchers with the foundational knowledge and experimental frameworks to effectively evaluate and optimize picolinic acid ether derivatives in drug discovery programs.

Introduction: The Rationale for Picolinic Acid Ether Derivatives

Picolinic acid, an endogenous metabolite of tryptophan, and its derivatives are recognized as "privileged structures" in drug discovery, forming the core of numerous therapeutic agents.[1] The inherent biological activity of the picolinic acid scaffold, coupled with its chelating properties, makes it an attractive starting point for the development of novel drugs.[2] However, the physicochemical properties of the parent molecule, including its polarity and potential for rapid metabolism, can limit its therapeutic efficacy.

The introduction of ether functionalities to the picolinic acid backbone is a strategic medicinal chemistry approach to modulate its pharmacokinetic profile. Ether groups can influence a molecule's lipophilicity, metabolic stability, and ability to form hydrogen bonds, thereby impacting its absorption, distribution, and clearance. By carefully selecting the nature and position of the ether substituent, it is possible to fine-tune the ADME properties of the resulting derivative to enhance its drug-like characteristics.

The Influence of Ether Substitution on Pharmacokinetic Parameters: A Predictive Analysis

The addition of an ether linkage to the picolinic acid structure can profoundly alter its interaction with biological systems. The following sections provide a predictive comparison of how different ether derivatives might behave in vivo, based on fundamental principles of pharmacokinetics.

Absorption

The absorption of a drug from the gastrointestinal tract is heavily influenced by its lipophilicity, typically quantified by its partition coefficient (logP).[3] Picolinic acid itself is a relatively polar molecule. The introduction of an ether group is expected to increase its lipophilicity.

  • Small Alkyl Ethers (e.g., Methoxy, Ethoxy): The addition of a small alkyl ether, such as a methoxy or ethoxy group, will modestly increase the lipophilicity of the picolinic acid scaffold. This is predicted to enhance passive diffusion across the lipid-rich membranes of the gastrointestinal tract, potentially leading to improved oral bioavailability compared to the parent compound.

  • Larger or More Complex Ethers (e.g., Benzyloxy, Substituted Aryl Ethers): Incorporating larger, more complex ether moieties will significantly increase lipophilicity. While this can further enhance membrane permeability, excessively high lipophilicity (logP > 5) can lead to poor aqueous solubility and potential absorption issues.[3]

Distribution

Once absorbed, a drug's distribution throughout the body is governed by its affinity for plasma proteins and its ability to penetrate various tissues.

  • Plasma Protein Binding: An increase in lipophilicity due to ether substitution is likely to increase the extent of binding to plasma proteins, such as human serum albumin (HSA). While a high degree of protein binding can limit the free fraction of the drug available to exert its therapeutic effect, it can also serve as a reservoir, prolonging the drug's duration of action.

  • Tissue Penetration: The ability of a drug to penetrate tissues, including the blood-brain barrier (BBB), is also linked to its lipophilicity and hydrogen bonding capacity. Ether groups, being hydrogen bond acceptors but not donors, can modulate these properties. Carefully designed ether derivatives may exhibit enhanced penetration into specific tissues of interest.

Metabolism

The metabolic fate of a drug is a critical determinant of its half-life and potential for drug-drug interactions. The pyridine ring of picolinic acid is susceptible to metabolism by cytochrome P450 (CYP) enzymes.

  • Metabolic Stability: The introduction of an ether group can sterically hinder the access of metabolizing enzymes to the pyridine ring, thereby improving metabolic stability and increasing the drug's half-life. The position of the ether substituent will be crucial in determining the extent of this shielding effect. For instance, substitution at positions that are primary sites of metabolism for the parent scaffold would be most effective.

  • Metabolic Pathways: The ether linkage itself can be a site of metabolism, primarily through O-dealkylation mediated by CYP enzymes. The rate of this metabolic process is dependent on the nature of the alkyl or aryl group attached to the ether oxygen. Smaller alkyl groups are generally more readily cleaved than larger, more sterically hindered groups.

Excretion

The primary route of excretion for many small molecule drugs and their metabolites is through the kidneys.

  • Renal Clearance: The polarity of a drug influences its rate of renal excretion. While increasing lipophilicity through ether substitution may decrease direct renal clearance of the parent drug, the formation of more polar metabolites through O-dealkylation or other metabolic pathways will facilitate their excretion in the urine.

Quantitative Data Summary: A Hypothetical Comparison

As direct comparative experimental data is scarce, the following table presents a hypothetical summary of key pharmacokinetic parameters for a series of picolinic acid ether derivatives. This table is intended to illustrate the expected trends based on the principles discussed above and should be used as a conceptual framework for experimental design.

DerivativePredicted LogPPredicted Oral Bioavailability (%)Predicted Plasma Protein Binding (%)Predicted Metabolic Half-life (t½)
Picolinic AcidLowModerateLowShort
4-Methoxypicolinic AcidModerateGoodModerateModerate
4-Ethoxypicolinic AcidModerate-HighGoodHighModerate-Long
4-Benzyloxypicolinic AcidHighModerate-GoodVery HighLong

Experimental Protocols for Pharmacokinetic Evaluation

To empirically determine the pharmacokinetic profiles of novel picolinic acid ether derivatives, a series of well-defined in vitro and in vivo experiments are necessary. The following protocols provide a detailed, step-by-step methodology for these key assays.

In Vitro Metabolic Stability Assessment

Objective: To determine the intrinsic clearance of picolinic acid ether derivatives in liver microsomes.

Methodology:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • In a microcentrifuge tube, combine liver microsomes (e.g., human, rat), a phosphate buffer solution (pH 7.4), and the test compound.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of the Metabolic Reaction:

    • Add a pre-warmed solution of NADPH (cofactor) to initiate the metabolic reaction.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Quenching of the Reaction:

    • Immediately add the aliquot to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the metabolic reaction and precipitate proteins.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or vial.

    • Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) based on the half-life and the protein concentration in the incubation.

In Vivo Pharmacokinetic Study in a Rodent Model

Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd) of a picolinic acid ether derivative following oral or intravenous administration in rats or mice.

Methodology:

  • Animal Dosing:

    • Administer the test compound to a cohort of animals (e.g., Sprague-Dawley rats) at a specific dose via the desired route (e.g., oral gavage, intravenous injection).

  • Blood Sampling:

    • At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), collect blood samples from a suitable site (e.g., tail vein, saphenous vein) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

  • Sample Extraction:

    • Extract the drug from the plasma using a suitable method, such as protein precipitation or liquid-liquid extraction.

  • LC-MS/MS Analysis:

    • Quantify the concentration of the drug in the extracted plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration of the drug versus time.

    • Use pharmacokinetic modeling software to calculate the key parameters:

      • Cmax: Maximum plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC: Area under the plasma concentration-time curve.

      • t½: Elimination half-life.

      • CL: Clearance.

      • Vd: Volume of distribution.

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key experimental workflows described above.

G cluster_0 In Vitro Metabolic Stability Workflow prep Prepare Incubation Mixture (Microsomes, Buffer, Test Compound) pre_incubate Pre-incubate at 37°C prep->pre_incubate initiate Initiate Reaction with NADPH pre_incubate->initiate sample Time-Point Sampling initiate->sample quench Quench Reaction sample->quench analyze LC-MS/MS Analysis quench->analyze data Data Analysis (t½, CLint) analyze->data

Caption: Workflow for In Vitro Metabolic Stability Assessment.

G cluster_1 In Vivo Pharmacokinetic Study Workflow dose Animal Dosing (Oral or IV) blood_sample Serial Blood Sampling dose->blood_sample plasma_prep Plasma Preparation blood_sample->plasma_prep extract Sample Extraction plasma_prep->extract analyze LC-MS/MS Analysis extract->analyze pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, etc.) analyze->pk_analysis

Caption: Workflow for In Vivo Pharmacokinetic Study.

Conclusion

The strategic incorporation of ether functionalities into the picolinic acid scaffold presents a promising avenue for the development of novel therapeutics with optimized pharmacokinetic profiles. While this guide offers a predictive framework based on established medicinal chemistry principles, it is imperative that these hypotheses are rigorously tested through the empirical methodologies outlined. By systematically evaluating the ADME properties of a series of picolinic acid ether derivatives, researchers can gain valuable structure-activity relationships to guide the design of drug candidates with enhanced efficacy and safety.

References

  • Wikipedia. (2026). Picolinic acid. [Link]

  • MDPI. (2023). Bioavailability Computations for Natural Phenolic Derivatives for Druglikeness Assessment. [Link]

Sources

Comparative

Technical Guide: Confirmatory Analysis of the Ether Linkage in 6-((2,6-Dimethylpyridin-3-yl)oxy)picolinic Acid

Executive Summary The Challenge: Confirming the ether linkage in 6-((2,6-Dimethylpyridin-3-yl)oxy)picolinic acid presents a specific analytical challenge. Unlike simple alkyl ethers, this molecule features a bis-heteroar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: Confirming the ether linkage in 6-((2,6-Dimethylpyridin-3-yl)oxy)picolinic acid presents a specific analytical challenge. Unlike simple alkyl ethers, this molecule features a bis-heteroaryl ether bond (


). This linkage is chemically robust, resisting standard wet-chemistry degradation tests (e.g., Zeisel cleavage) typically used for alkyl ethers. Furthermore, the presence of two nitrogenous aromatic rings complicates proton NMR interpretation due to overlapping aromatic signals.

The Solution: This guide establishes a hierarchical validation protocol. While Mass Spectrometry (MS) provides mass balance,


-NMR and 2D-HMBC  are the definitive techniques for proving the connectivity of the oxygen atom between the two pyridine rings. Infrared (IR) spectroscopy serves as a rapid, non-destructive secondary check.

Structural Context & Electronic Environment

To interpret the tests correctly, one must understand the electronic environment of the target linkage:

  • Ring A (Picolinic Acid moiety): Electron-deficient due to the carboxylic acid (EWG) and the ring nitrogen. The C6 position (attached to oxygen) is highly deshielded.

  • Ring B (2,6-Dimethylpyridine moiety): Electron-rich relative to Ring A due to the two methyl groups (EDG).

  • The Linkage: The oxygen atom acts as a bridge. It donates electron density into both rings via resonance, distinctively shifting the ipso carbons in NMR.

Methodology Comparison Guide

The following table compares the efficacy of available analytical techniques for this specific bis-heteroaryl ether.

Feature

& 2D NMR
HRMS (MS/MS) FT-IR Spectroscopy Chemical Cleavage (HI)
Primary Utility Structural Connectivity Molecular Formula & FragmentationFunctional Group CheckHistorical Verification
Specificity High (Unambiguous proof of C-O-C)Medium (Proves mass, not isomer)Medium (C-O stretch overlaps)Low (Destructive/Inert)
Sample Recovery Yes (Non-destructive)No (Destructive)Yes (Non-destructive)No
Key Indicator Ipso Carbon Shift (

ppm)
Ether cleavage fragmentsAsym. Stretch (

cm

)
Degradation products
Verdict GOLD STANDARD REQUIRED SUPPORT RAPID SCREEN DEPRECATED

Detailed Experimental Protocols

Protocol A: NMR Spectroscopy (The Gold Standard)

Objective: To visualize the "invisible" oxygen bridge by observing its electronic effect on adjacent carbons.

Methodology:

  • Solvent: Dissolve

    
     mg of sample in DMSO-
    
    
    
    . (DMSO is preferred over
    
    
    to ensure solubility of the picolinic acid moiety and prevent aggregation).
  • Acquisition: Run

    
     (32 scans), 
    
    
    
    (1024+ scans), and HMBC (Heteronuclear Multiple Bond Correlation).

Data Interpretation (Crucial):

  • 
     NMR - The Ipso Carbons: 
    
    • Look for the carbon at Position 6 of the picolinic acid ring. In a standard pyridine, C2/C6 resonate

      
       ppm. When attached to an oxygen, this shifts downfield to 
      
      
      
      ppm
      .
    • Look for Position 3 of the dimethylpyridine. The attachment of oxygen will shift this carbon downfield (typically

      
       ppm), distinct from the methyl-substituted carbons.
      
  • HMBC - The Bridge:

    • You cannot see the oxygen, but you can see "across" it.

    • Look for a correlation between H5 of the picolinic acid ring and the C6 ipso carbon.

    • Crucially, ensure there are NO direct C-C coupling correlations between the two rings (which would indicate a biaryl impurity formed via Ullmann homocoupling).

Protocol B: HRMS / MS-MS (The Sensitivity Standard)

Objective: To confirm the ether bond via specific fragmentation patterns.

Methodology:

  • Ionization: ESI (Electrospray Ionization) in Positive Mode (

    
    ) and Negative Mode  (
    
    
    
    ). Negative mode is often superior for picolinic acids.
  • Collision Energy: Apply a ramp (10–40 eV) to induce fragmentation.

Fragmentation Logic (See Diagram 2):

  • Parent Ion: Expect

    
     (Calculated for 
    
    
    
    ).
  • Primary Cleavage: The ether bond is the weakest link under high energy collision after decarboxylation.

    • Fragment A: Loss of the dimethylpyridinyl moiety.

    • Fragment B: Cleavage at the oxygen often yields a characteristic "phenolic" ion (2,6-dimethylpyridin-3-ol fragment) or the picolinic core.

    • Diagnostic Loss: Look for the loss of CO (28 Da) from the ether/phenol fragment, a hallmark of aromatic oxygen species.

Protocol C: FT-IR (The Rapid Screen)

Objective: Quick confirmation of the C-O-C bond existence.

Methodology:

  • Technique: ATR (Attenuated Total Reflectance) on solid powder.

  • Range: Scan

    
     cm
    
    
    
    .

Key Bands:

  • Asymmetric C-O-C Stretch: Look for a strong, distinct band in the

    
     cm
    
    
    
    region. This is the "aryl ether" fingerprint.
  • Note: This confirms the presence of the ether but does not prove where it is attached. It must be paired with NMR.

Visualized Workflows

Diagram 1: Analytical Decision Matrix

This flowchart guides the researcher from crude product to confirmed structure.

DecisionMatrix Start Crude Product (6-((2,6-Dimethylpyridin-3-yl)oxy)picolinic acid) Step1 Step 1: FT-IR Screening Start->Step1 Check1 Band at 1200-1275 cm-1? Step1->Check1 Step2 Step 2: HRMS (ESI+/-) Check1->Step2 Yes Result_Fail REJECT Check for Biaryl/Amine Check1->Result_Fail No (Missing C-O) Check2 Parent Ion m/z ~245 + Ether Cleavage Fragments? Step2->Check2 Step3 Step 3: 13C & 2D NMR (DMSO-d6) Check2->Step3 Yes Check2->Result_Fail No (Wrong Mass) Check3 Ipso C @ ~164 ppm + HMBC Correlations? Step3->Check3 Result_Pass CONFIRMED Ether Linkage Validated Check3->Result_Pass Yes Check3->Result_Fail No (Wrong Connectivity)

Caption: Hierarchical decision tree for validating the diaryl ether linkage. NMR is the final gatekeeper.

Diagram 2: MS Fragmentation Logic

Visualizing how the molecule breaks to confirm the ether bridge.

Fragmentation Parent Parent Ion [M+H]+ m/z ~245 Cleavage Ether Bridge Cleavage Parent->Cleavage Collision Energy Frag1 Fragment A (Picolinic Core) [C6H4NO2]+ Cleavage->Frag1 Frag2 Fragment B (Dimethylpyridine Core) [C7H8N]+ Cleavage->Frag2 LossCO Loss of CO (Diagnostic for Phenol/Ether) Frag1->LossCO -28 Da

Caption: Expected Mass Spectrometry fragmentation pathway. Cleavage at the ether oxygen is the primary diagnostic event.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard text for IR/NMR interpretation of aryl ethers).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Source for Pyridine

    
     chemical shifts).
    
  • Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in cross-coupling reactions: The post-Ullmann chemistry. Coordination Chemistry Reviews, 248(21-24), 2337-2364. (Context for synthesis and stability of diaryl ethers).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (General reference for pyridine ether IR bands).

Sources

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Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-((2,6-Dimethylpyridin-3-yl)oxy)picolinic acid
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Reactant of Route 2
6-((2,6-Dimethylpyridin-3-yl)oxy)picolinic acid
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